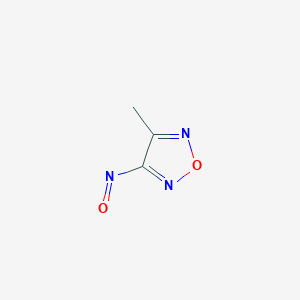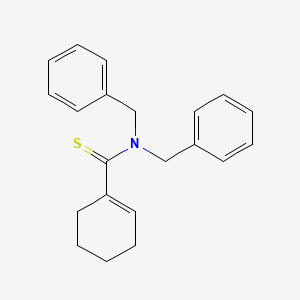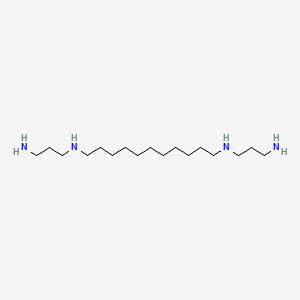
4-Methyl-6-(2-phenylethenyl)-5,6-dihydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-(2-phenylethenyl)-5,6-dihydro-2H-pyran-2-one is a chemical compound belonging to the class of pyranones It is characterized by a pyran ring fused with a phenylethenyl group and a methyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(2-phenylethenyl)-5,6-dihydro-2H-pyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2H-pyran-2-one with styrene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature, and pressure are critical factors in scaling up the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as Pd/C, converting the double bond in the phenylethenyl group to a single bond.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: Br2, HNO3, often in the presence of a solvent like acetic acid.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 4-Methyl-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
4-Methyl-6-(2-phenylethenyl)-5,6-dihydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-6-(2-phenylethenyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with molecular targets such as enzymes or receptors. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyranone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 4-Methyl-6-phenethyl-2H-pyran-2-one
- 4-Methyl-6-(2-phenylethyl)-2H-pyran-2-one
- 4-Methyl-6-(2-phenylethenyl)chromen-2-one
Comparison: 4-Methyl-6-(2-phenylethenyl)-5,6-dihydro-2H-pyran-2-one is unique due to the presence of the dihydropyran ring fused with a phenylethenyl group. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the double bond in the phenylethenyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
134641-64-8 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
4-methyl-2-(2-phenylethenyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H14O2/c1-11-9-13(16-14(15)10-11)8-7-12-5-3-2-4-6-12/h2-8,10,13H,9H2,1H3 |
Clé InChI |
HGRFQOOMXRJTQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene](/img/structure/B14281606.png)

![2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14281610.png)
![Bis[4-(ethenyloxy)butyl] pentanedioate](/img/structure/B14281622.png)





![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)



